3'-Ethoxy-2',4'-difluoroacetophenone

説明

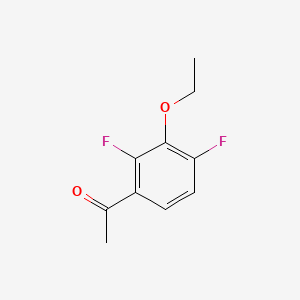

3'-Ethoxy-2',4'-difluoroacetophenone (CAS: 1017778-40-3) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.185 g/mol . Structurally, it features an acetophenone backbone substituted with two fluorine atoms at the 2' and 4' positions and an ethoxy group at the 3' position (Figure 1). This compound is commercially available from Thermo Scientific (purity: 97%) and is utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its safety profile includes GHS warnings for skin irritation, eye damage, and respiratory irritation, with recommended storage at room temperature .

Structure

2D Structure

特性

IUPAC Name |

1-(3-ethoxy-2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10-8(11)5-4-7(6(2)13)9(10)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSSJUBUQZDDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Alkylation of 2,4-Difluoroacetophenone

One common approach involves the alkylation of 2,4-difluoroacetophenone with ethyl iodide or a similar ethylating agent in the presence of a base such as potassium carbonate. This reaction introduces the ethoxy group onto the aromatic ring via nucleophilic aromatic substitution or related mechanisms under reflux conditions.

Reaction Scheme :

2,4-difluoroacetophenone + ethyl iodide + K2CO3 → this compound-

- Base: Potassium carbonate (K2CO3)

- Solvent: Typically polar aprotic solvents or refluxing conditions

- Temperature: Reflux temperature of the solvent system

- Time: Several hours to ensure completion

Outcome :

This method yields the target compound with good purity and is amenable to scale-up for industrial production.

This method is referenced in chemical supply descriptions and general synthesis protocols for fluorinated acetophenone derivatives.

Friedel-Crafts Acylation Route

Another synthetic route involves Friedel-Crafts acylation of 2,3-difluoroethoxybenzene with acetyl chloride. This method directly introduces the acetyl group onto the aromatic ring already bearing the ethoxy and fluorine substituents.

Reaction Scheme :

2,3-difluoroethoxybenzene + acetyl chloride → this compound (via Friedel-Crafts acylation)Catalysts : Usually Lewis acids such as AlCl3 or FeCl3 are used to catalyze the acylation.

-

- Temperature: Controlled to avoid polyacylation or decomposition

- Solvent: Often nonpolar solvents like dichloromethane or carbon disulfide

Advantages :

This route is straightforward and allows direct access to the target compound from commercially available fluorinated ethoxybenzenes.

Multi-Step Synthesis via Fluorinated Phenol Intermediates

A more complex but industrially relevant method involves preparing fluorinated ethoxyphenol derivatives first, followed by their conversion to the acetophenone derivative.

Step 1 : Preparation of 4-ethoxy-2,3-difluorophenol via a one-pot Grignard reaction starting from 4-ethoxy-2,3-difluorobromobenzene. Magnesium and iodine initiate the formation of the Grignard reagent, which is then reacted with trimethyl borate, followed by hydrolysis and oxidation to yield the phenol intermediate.

Step 2 : The phenol intermediate undergoes further transformations (e.g., acetylation) to yield the target acetophenone.

-

- Mild reaction conditions with nitrogen protection

- High yield and purity of intermediates

- Solvent recovery and environmental considerations optimized for industrial scale

Reference : This method is described in detail for related fluorinated ethoxyphenol compounds and can be adapted for acetophenone derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Purity | Industrial Suitability |

|---|---|---|---|---|---|

| Alkylation of 2,4-difluoroacetophenone | 2,4-difluoroacetophenone, ethyl iodide | Potassium carbonate (base) | Reflux, several hours | High yield, high purity | Suitable for scale-up |

| Friedel-Crafts Acylation | 2,3-difluoroethoxybenzene, acetyl chloride | Lewis acid catalyst (AlCl3) | Controlled temperature | Good yield | Widely used industrial method |

| One-pot Grignard and oxidation | 4-ethoxy-2,3-difluorobromobenzene | Mg, iodine, trimethyl borate, H2O2 | Low to moderate temperature, nitrogen atmosphere | High yield, high purity | Industrially favorable |

Detailed Research Findings and Notes

The alkylation method is favored for its simplicity, reproducibility, and cost-effectiveness. The use of potassium carbonate avoids harsh conditions and toxic reagents.

Friedel-Crafts acylation offers a direct route but requires careful control of reaction parameters to avoid side reactions and ensure regioselectivity.

The Grignard-based one-pot synthesis allows for high purity and yield of fluorinated phenol intermediates, which are versatile for further functionalization, including acetylation to the target compound. This method emphasizes green chemistry principles with solvent recovery and mild conditions.

The presence of fluorine atoms influences the reactivity and selectivity of these reactions, often requiring optimization of temperature and catalysts.

Industrial production methods optimize these routes for scalability, cost, and environmental impact, often combining steps or using continuous flow reactors.

化学反応の分析

3’-Ethoxy-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

3'-Ethoxy-2',4'-difluoroacetophenone serves as an important intermediate in synthesizing various organic compounds, particularly in the development of liquid crystal materials . Its derivatives are utilized in producing complex molecules for pharmaceuticals and agrochemicals.

Liquid Crystal Displays (LCDs)

Due to its unique electronic properties, this compound is valuable in developing materials for liquid crystal displays. The ethoxy and difluoro substituents can significantly influence the molecular orientation and phase behavior of liquid crystals, making them suitable for LCD applications.

Difluorocarbene Source

Research indicates that this compound can act as a source of difluorocarbene, which can react with various phenolic compounds to yield difluoromethylated products. This property is crucial for synthetic organic chemistry, allowing the formation of new compounds with enhanced biological activities.

Catalysis and Material Science

Investigations into the surface chemistry of this compound have revealed its potential role in catalysis. Understanding its decomposition mechanisms contributes to advancements in material science, particularly in developing stable materials for various applications.

Case Study 1: Synthesis of Difluoromethylated Products

A study explored the reaction of this compound with various phenolic compounds under controlled conditions, demonstrating its efficacy as a difluorocarbene source. The resulting products exhibited significant biological activity, suggesting potential applications in drug development.

Case Study 2: Liquid Crystal Applications

Research focused on the incorporation of this compound into liquid crystal formulations revealed enhanced thermal stability and improved electro-optical properties. These findings support its use in advanced display technologies.

作用機序

The mechanism of action of 3’-Ethoxy-2’,4’-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups influence the compound’s reactivity and binding affinity, affecting its biological activity. The pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3'-Ethoxy-2',4'-difluoroacetophenone with key analogs:

Key Observations:

- Ethoxy vs. Methoxy Groups: The ethoxy group in this compound increases its molecular weight compared to non-ethoxy analogs (e.g., 2',4'-difluoroacetophenone). Methoxy derivatives (e.g., 4'-Methoxy-2,2,2-trifluoroacetophenone) exhibit distinct electronic effects due to the stronger electron-donating nature of methoxy compared to ethoxy .

- Fluorine Positioning: Fluorine at the 2',4' positions (meta and para to the ketone) enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, 2',6'-difluoroacetophenone exhibits steric hindrance, altering reactivity .

生物活性

3'-Ethoxy-2',4'-difluoroacetophenone (CAS No. 1017778-40-3) is a compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through a Friedel-Crafts reaction involving 2,3-difluoroethoxybenzene and acetyl chloride. The resulting compound features an ethoxy group and difluorophenyl moiety, which contribute to its unique chemical properties. Characterization techniques such as proton nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and gas chromatography-mass spectrometry (GC-MS) are commonly employed to confirm its structure .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activity and receptor binding, leading to diverse biological effects. The presence of the ethoxy group enhances its lipophilicity, which may facilitate better membrane penetration and interaction with hydrophobic regions of proteins .

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been demonstrated in vitro against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects:

The compound has also shown potential anti-inflammatory properties, which are critical for the treatment of various inflammatory conditions. Studies suggest that it may inhibit pro-inflammatory cytokines, although specific pathways remain to be elucidated.

Potential as a Drug Candidate:

Given its structural features, this compound is being explored for its potential as a drug candidate in therapeutic applications. Its ability to serve as a difluorocarbene source opens avenues for synthesizing more complex bioactive molecules .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating significant inhibition at low concentrations (Table 1).Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 16 Klebsiella pneumoniae 64 -

Anti-inflammatory Activity:

In a model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's ability to modulate these cytokines suggests its potential utility in inflammatory diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C7H8F3O2 | Used in Diels-Alder reactions; key building block |

| 4-Ethoxy-2-fluoroacetophenone | C10H10F1O | Similar acylating properties; less fluorination |

| Chlorodifluoroacetophenone | C9H6ClF2O | Reacts similarly but with chlorine instead of ethoxy |

The ethoxy and difluoro groups in this compound significantly influence its reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the primary synthetic routes for 3'-Ethoxy-2',4'-difluoroacetophenone?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, a halogenated precursor (e.g., 2',4'-difluoro-3'-chloroacetophenone) can undergo ethoxylation using sodium ethoxide in anhydrous ethanol under reflux. Reaction conditions (e.g., temperature, solvent polarity, and catalyst) influence yield. A pH range of 4–6 is optimal to minimize side reactions, as seen in analogous fluorophenoxy acetophenone syntheses .

Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 70–80°C (reflux) |

| Reaction Time | 12–24 hours |

| Catalyst | None (base-driven) |

Q. How is this compound characterized spectroscopically?

- ¹⁹F NMR : Distinct signals for 2' and 4'-fluorine atoms (δ ≈ -110 to -120 ppm).

- ¹H NMR : Ethoxy group protons appear as a quartet (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂).

- IR : Stretching vibrations at ~1680 cm⁻¹ (ketone C=O) and ~1250 cm⁻¹ (C-O of ethoxy).

- MS : Molecular ion peak at m/z 214 (C₁₀H₁₀F₂O₂) with fragmentation patterns confirming substituent positions .

Q. What are the common applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing fluorinated bioactive molecules, such as kinase inhibitors or antifungal agents. The ethoxy group enhances solubility, while fluorine atoms improve metabolic stability .

Advanced Research Questions

Q. How can regioselective introduction of the ethoxy group be optimized?

Regioselectivity is controlled by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactivity at the 3'-position due to electron-deficient aromatic rings directing nucleophilic attack. Experimental validation involves protecting competing sites (e.g., 2'-F) with temporary groups like trimethylsilyl, followed by deprotection post-ethoxylation .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 40% vs. 70%)?

Contradictions arise from variations in:

Q. How does the ethoxy group influence electronic properties compared to methoxy or phenoxy analogs?

The ethoxy group is less electron-donating than methoxy due to increased alkyl chain length, reducing resonance effects. Computational studies (e.g., Hammett σₚ values) show σₚ = -0.24 for ethoxy vs. -0.27 for methoxy, altering reaction kinetics in nucleophilic substitutions .

Q. What role does this compound play in multi-step flow synthesis?

In flow chemistry (e.g., fluconazole synthesis), it acts as a precursor for epoxide formation. For example, 2-chloro-2',4'-difluoroacetophenone derivatives undergo nucleophilic displacement with sodium acetate, followed by Wittig reactions and asymmetric epoxidation (see ). Continuous flow improves reproducibility and reduces purification steps .

Q. How can computational retrosynthesis tools predict viable routes for derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose pathways. For this compound, retrosynthesis identifies 2,4-difluoroacetophenone as a starting material, with ethoxylation prioritized over competing halogenations .

Methodological Considerations

Q. What purification techniques are recommended for this compound?

Q. How to mitigate fluorine-related side reactions during synthesis?

Fluorine’s electronegativity can deactivate the ring, slowing substitution. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。